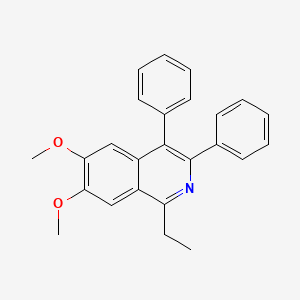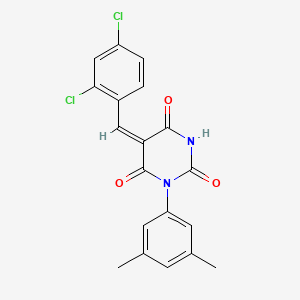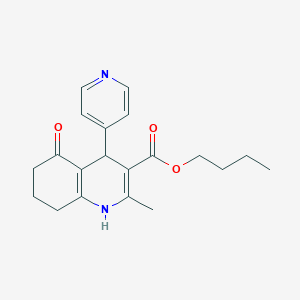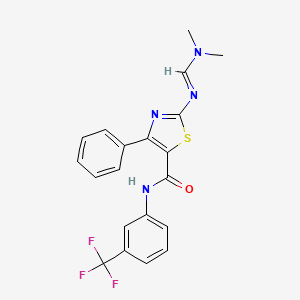
1-Ethyl-6,7-dimethoxy-3,4-diphenylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-6,7-dimethoxy-3,4-diphenylisoquinoline is a complex organic compound with the molecular formula C25H23NO2. This compound belongs to the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-Ethyl-6,7-dimethoxy-3,4-diphenylisoquinoline can be achieved through various synthetic routes. One common method involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . This reaction yields the desired isoquinoline derivative through a series of condensation and cyclization steps. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-Ethyl-6,7-dimethoxy-3,4-diphenylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the isoquinoline to its dihydro form.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Ethyl-6,7-dimethoxy-3,4-diphenylisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s structural similarity to natural alkaloids makes it a valuable tool for studying biological pathways and interactions.
Medicine: Research into its potential pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties, is ongoing.
Industry: It can be used in the development of new materials, dyes, and catalysts.
Mécanisme D'action
The mechanism of action of 1-Ethyl-6,7-dimethoxy-3,4-diphenylisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structural features and the biological system . Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism .
Comparaison Avec Des Composés Similaires
1-Ethyl-6,7-dimethoxy-3,4-diphenylisoquinoline can be compared with other isoquinoline derivatives, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its use in the synthesis of various bioactive compounds.
1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline: Another derivative with potential pharmacological applications.
6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline: Studied for its anticancer and multidrug resistance reversal properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C25H23NO2 |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
1-ethyl-6,7-dimethoxy-3,4-diphenylisoquinoline |
InChI |
InChI=1S/C25H23NO2/c1-4-21-19-15-22(27-2)23(28-3)16-20(19)24(17-11-7-5-8-12-17)25(26-21)18-13-9-6-10-14-18/h5-16H,4H2,1-3H3 |
Clé InChI |
KVPJUTWLSYLQDR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=C(C2=CC(=C(C=C21)OC)OC)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11681134.png)
![ethyl (2E)-3-[(2,4-dichlorophenyl)amino]-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-3-oxopropanoate](/img/structure/B11681141.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11681153.png)

![1-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylthiourea](/img/structure/B11681159.png)

![2-methoxy-4-{(E)-[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B11681167.png)
![2-(2,4-dibromophenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B11681171.png)
![(5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11681174.png)
![Ethyl 4-(biphenyl-4-yl)-2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11681182.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11681184.png)
![4-[(2E)-2-{3-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11681189.png)
![4-({[(2Z)-3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11681203.png)

